Dabsyl-L-methionine

Übersicht

Beschreibung

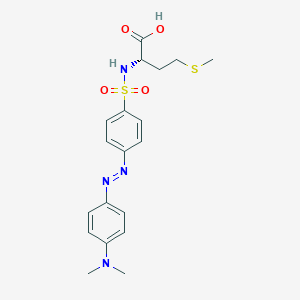

- Dabsyl-L-methionine is a compound with the chemical formula C19H24N4O4S2 and a molecular weight of 436.55 g/mol .

- It is a derivative of the essential amino acid L-methionine .

- Dabsyl-L-methionine is commonly used in proteomics research.

Synthesis Analysis

- Information on the synthesis of Dabsyl-L-methionine is not readily available in the literature.

Molecular Structure Analysis

- The molecular structure of Dabsyl-L-methionine consists of a methionine residue modified with a dabsyl group.

- The dabsyl group is a chromophore that allows for detection and analysis.

Chemical Reactions Analysis

- Dabsyl-L-methionine can participate in various chemical reactions, including derivatization, labeling, and enzymatic modifications.

- However, specific reactions involving Dabsyl-L-methionine are not well-documented.

Physical And Chemical Properties Analysis

- Dabsyl-L-methionine is a solid at room temperature.

- It is sparingly soluble in water.

- Further physical and chemical properties are not extensively reported.

Wissenschaftliche Forschungsanwendungen

-

Biomedical Applications of Methionine-Based Systems

- Application Summary : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives. It holds immense potential for biomedical applications .

- Methods : The unique structural characteristics of Met allow for two chemical modification methods. Additionally, due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail .

- Results : The review suggests that Met-restriction therapy might be a promising approach to treat COVID-19 .

-

Enhanced L-Methionine Biosynthesis in Escherichia Coli

- Application Summary : L-Methionine is the only bulk amino acid that has not been industrially produced by the fermentation method. Due to highly complex and strictly regulated biosynthesis, the development of microbial strains for high-level L-methionine production has remained challenging .

- Methods : By strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, L-methionine production was increased .

- Results : The final metabolically engineered strain MET17 produced 21.28 g/L L-methionine in 64 h with glucose as the carbon source in a 5 L fermenter, representing the highest L-methionine titer reported to date .

-

Methionine Sulfoxide Reductase B3

- Application Summary : The oxidation of methionine residues in proteins occurs during oxidative stress and can lead to an alteration in protein function. The enzyme methionine sulfoxide reductase (Msr) reverses this modification .

- Methods : The enzyme can complement a bacterial strain, which is dependent on methionine sulfoxide reduction for growth. The purified recombinant protein is enzymatically active showing stereospecificity towards R-methionine sulfoxide .

- Results : The enzyme can also act as an oxidase catalysing the stereospecific formation of R-methionine sulfoxide. This result has important implications for the role of this enzyme in the reversible modification of ER and mitochondrial proteins .

-

Enhanced L-Methionine Biosynthesis

- Application Summary : The major strategies for constructing L-methionine producers include alleviating feedback inhibition, overexpressing key enzymes, blocking competing pathways, increasing the supply of cofactors, and enhancing L-methionine transport .

- Methods : These strategies are applied to microbial strains for high-level L-methionine production .

- Results : The application of these strategies has led to enhanced L-methionine biosynthesis .

-

Methionine in Cancer Treatment and Diagnosis

- Application Summary : Due to the disordered metabolic state of tumor cells, applications of methionine in cancer treatment and diagnosis are summarized in detail .

- Methods : The unique structural characteristics of methionine allow for two chemical modification methods .

- Results : The review suggests that methionine-restriction therapy might be a promising approach to treat COVID-19 .

-

Methionine Oxidase Activity of Methionine Sulfoxide Reductase B3

- Application Summary : The enzyme methionine sulfoxide reductase B3 can act as a stereospecific methionine oxidase .

- Methods : The reaction mixture contained 20 mM Tris–HCl buffer, pH 7.5, containing 150 mM NaCl, 500 µM dabsyl-methionine sulfoxide, 20 µM MsrB3A protein and 10 mM DTT or a thioredoxin recycling system .

- Results : The enzyme can also act as an oxidase catalysing the stereospecific formation of R-methionine sulfoxide. This result has important implications for the role of this enzyme in the reversible modification of ER and mitochondrial proteins .

Safety And Hazards

- There is limited safety information available for Dabsyl-L-methionine.

- As with any chemical compound, precautions should be taken to avoid contact with skin and eyes.

Zukünftige Richtungen

- Future research could explore the potential biological activities and applications of Dabsyl-L-methionine.

- Investigating its interactions with other molecules and its role in cellular processes would be valuable.

Please note that detailed information on Dabsyl-L-methionine may require further literature review beyond what is readily available. For specific safety and hazards data, consult relevant safety data sheets1.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S2/c1-23(2)16-8-4-14(5-9-16)20-21-15-6-10-17(11-7-15)29(26,27)22-18(19(24)25)12-13-28-3/h4-11,18,22H,12-13H2,1-3H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUZBPDTRWEQW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555050 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dabsyl-L-methionine | |

CAS RN |

97684-99-6 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

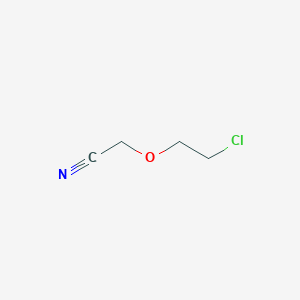

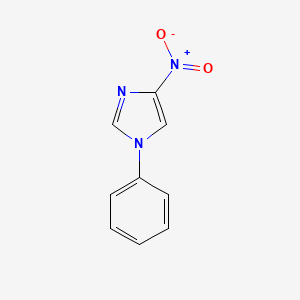

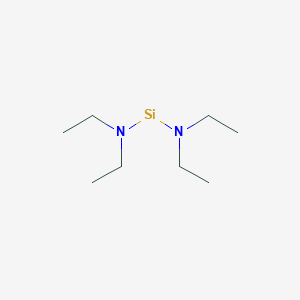

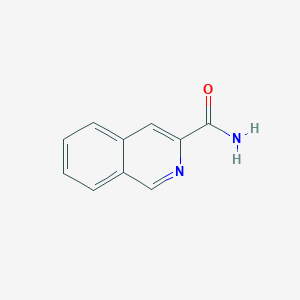

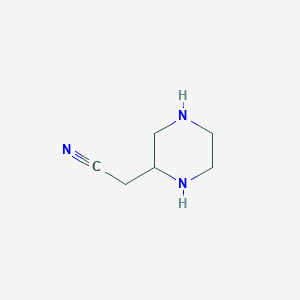

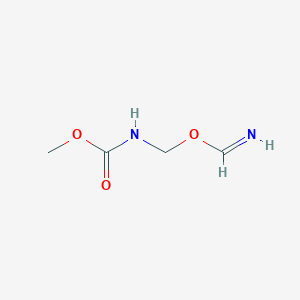

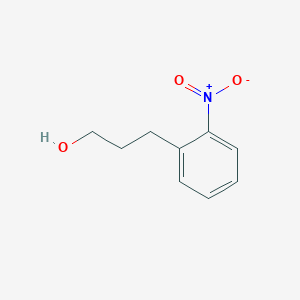

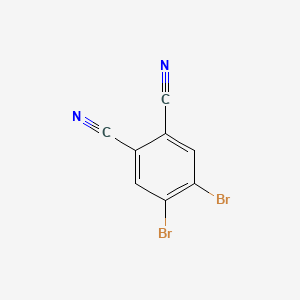

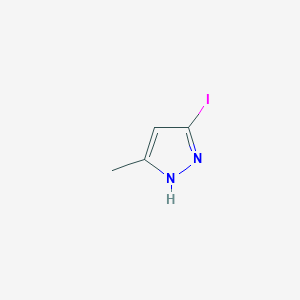

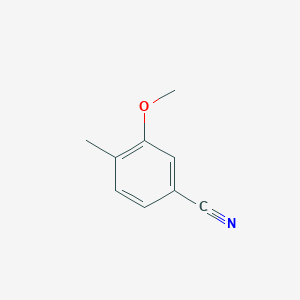

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)